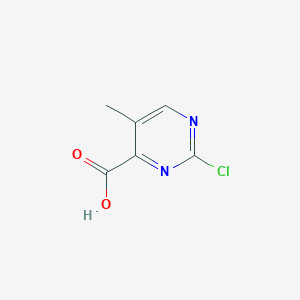2-Chloro-5-methylpyrimidine-4-carboxylic acid
CAS No.: 933746-10-2
Cat. No.: VC2852680
Molecular Formula: C6H5ClN2O2
Molecular Weight: 172.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 933746-10-2 |
|---|---|
| Molecular Formula | C6H5ClN2O2 |
| Molecular Weight | 172.57 g/mol |
| IUPAC Name | 2-chloro-5-methylpyrimidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C6H5ClN2O2/c1-3-2-8-6(7)9-4(3)5(10)11/h2H,1H3,(H,10,11) |
| Standard InChI Key | JZXOFYWUUZOAAN-UHFFFAOYSA-N |
| SMILES | CC1=CN=C(N=C1C(=O)O)Cl |
| Canonical SMILES | CC1=CN=C(N=C1C(=O)O)Cl |
Introduction
2-Chloro-5-methylpyrimidine-4-carboxylic acid is a synthetic organic compound with the molecular formula C₆H₅ClN₂O₂ and a molecular weight of 172.57 g/mol . It belongs to the pyrimidine class of compounds, which are crucial in various biological processes and have applications in pharmaceuticals, agrochemicals, and biochemical research.
Synthesis and Applications
2-Chloro-5-methylpyrimidine-4-carboxylic acid can be synthesized through various methods involving chlorination and carboxylation reactions of pyrimidine derivatives. It serves as a versatile intermediate in the synthesis of more complex pyrimidine compounds, which are valuable in pharmaceutical and agrochemical industries.
Pharmaceutical Applications
In pharmaceutical research, this compound is used as a precursor for synthesizing drugs targeting neurological disorders and cancers. Its derivatives have shown promising activity against cancer cell lines and as selective inhibitors for certain receptors.
Agrochemical Applications
In agriculture, derivatives of this compound are employed in formulations to enhance crop protection and yield by acting against pests and diseases.
Biochemical Research
2-Chloro-5-methylpyrimidine-4-carboxylic acid is utilized in biochemical assays to study enzyme activities and metabolic pathways. Its ability to interact with specific molecular targets makes it a valuable tool in understanding cellular functions.
Safety and Handling
The compound is classified with hazard codes indicating potential irritation and toxicity (H302, H315, H319, H335) . Proper handling and storage are essential, with recommended storage at temperatures between 2-8°C .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume